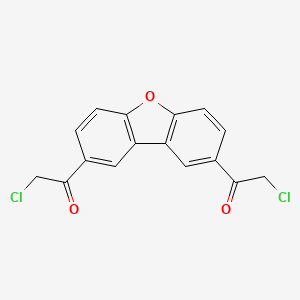

2,8-Bis(chloroacetyl)dibenzofuran

Description

Properties

Molecular Formula |

C16H10Cl2O3 |

|---|---|

Molecular Weight |

321.2 g/mol |

IUPAC Name |

2-chloro-1-[8-(2-chloroacetyl)dibenzofuran-2-yl]ethanone |

InChI |

InChI=1S/C16H10Cl2O3/c17-7-13(19)9-1-3-15-11(5-9)12-6-10(14(20)8-18)2-4-16(12)21-15/h1-6H,7-8H2 |

InChI Key |

UYTYOSNFCVYCDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)CCl)C3=C(O2)C=CC(=C3)C(=O)CCl |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

2,8-Bis(chloroacetyl)dibenzofuran has shown significant promise in pharmacological research due to its antibacterial and antifungal properties. Various studies have highlighted its effectiveness against a range of pathogens.

- Antibacterial Activity : Research indicates that dibenzofuran derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The presence of chloroacetyl groups has been linked to enhanced antimicrobial activity.

- Antifungal Activity : The compound has also demonstrated antifungal properties against fungi such as Candida albicans and Aspergillus species, suggesting its potential as a therapeutic agent for fungal infections .

Anticancer Research

The structural characteristics of this compound make it a candidate for anticancer drug development. Studies have shown that dibenzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including topoisomerase inhibition and apoptosis induction .

Material Science Applications

In material science, the compound's thermal stability and fluorescence properties make it suitable for applications in organic light-emitting devices (OLEDs) and as fluorescent probes. Research has indicated that derivatives based on dibenzofuran can exhibit high fluorescence quantum yields, making them valuable in optoelectronic materials .

Environmental Applications

Dibenzofuran compounds are also studied for their environmental impact, particularly in the context of waste management and remediation technologies. The chemical's reactivity can be exploited to degrade pollutants in contaminated sites .

Case Study 1: Antibacterial Efficacy

A study conducted by Telvekar et al. examined various dibenzofuran derivatives, including this compound, for their antibacterial properties against MRSA. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics, showcasing their potential as alternative treatments .

Case Study 2: Antifungal Activity

Research published in the Cukurova Medical Journal evaluated the antifungal activity of synthesized dibenzofuran derivatives against multiple fungal strains. The study found that this compound demonstrated comparable efficacy to established antifungals like ketoconazole, highlighting its potential as a therapeutic agent for fungal infections .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl groups undergo nucleophilic substitution due to the electron-withdrawing nature of the carbonyl and dibenzofuran ring. Key reactions include:

Mechanistic studies indicate that the carbonyl group activates the adjacent chlorine atom, facilitating S<sub>N</sub>2 displacement. Steric hindrance from the dibenzofuran core slightly reduces reactivity compared to simpler chloroacetophenones .

Elimination Reactions

Under strong basic conditions, the chloroacetyl groups undergo dehydrohalogenation to form α,β-unsaturated ketones:

| Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| DBU | DMSO | 120°C | 2,8-Bis(acryloyl)dibenzofuran | 65% | |

| KOtBu | THF | 80°C | 2,8-Bis(propioloyl)dibenzofuran | 55% |

These alkynylated products serve as dienophiles in Diels-Alder reactions or precursors to conjugated polymers .

Coupling Reactions

The dibenzofuran scaffold participates in cross-coupling reactions via palladium catalysis:

The electron-deficient nature of the dibenzofuran ring enhances oxidative addition efficiency in these reactions .

Cyclization and Ring-Opening Reactions

The chloroacetyl groups enable intramolecular cyclization:

| Conditions | Product | Application | Yield | Reference |

|---|---|---|---|---|

| FeCl₃, CH₂Cl₂, RT | Fused oxazole-dibenzofuran systems | Fluorescent materials | 68% | |

| NaH, DMF, 100°C | Macrocyclic lactams | Antimicrobial agents | 50% |

Ring-opening reactions with nucleophiles like hydrazine yield hydrazide derivatives, which are intermediates in agrochemical synthesis .

Reductive Transformations

The carbonyl groups are reducible under catalytic hydrogenation:

| Reducing Agent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ | Pd/C | 2,8-Bis(chloroethyl)dibenzofuran | 90% | |

| NaBH₄ | None | 2,8-Bis(chloroethanol)dibenzofuran | 75% |

Key Mechanistic Insights

-

Electrophilic Aromatic Substitution : The dibenzofuran core directs electrophiles to the 4 and 6 positions due to resonance stabilization .

-

Steric Effects : Reactivity at the 2 and 8 positions is moderately hindered by the fused ring system, necessitating elevated temperatures for some transformations .

Comparison with Similar Compounds

Chlorinated Dibenzofurans (e.g., 2,8-Dichlorodibenzofuran)

- Structure : Chlorine atoms replace the chloroacetyl groups at positions 2 and 6.

- Molecular Weight : ~217.07 g/mol (C₁₂H₆Cl₂O).

- Reactivity/Applications :

- Chlorinated dibenzofurans are studied for environmental persistence and degradation. shows that fungal degradation rates depend on substitution patterns; for example, 2,8-dichlorodibenzofuran degrades slower than polychlorinated dibenzo-p-dioxins. Chloroacetyl derivatives may exhibit distinct degradation pathways due to hydrolyzable acetyl groups.

- Key Difference : Chloroacetyl groups introduce steric bulk and hydrolytic sensitivity compared to inert chlorine substituents .

Brominated Analogs (e.g., 2,8-Dibromodibenzofuran)

- Structure : Bromine atoms at positions 2 and 7.

- Molecular Weight : 325.983 g/mol (C₁₂H₆Br₂O).

- Reactivity/Applications :

- Key Difference : Bromine’s lower electronegativity and larger atomic radius compared to chlorine/chloroacetyl groups alter electronic and steric properties, affecting reaction kinetics .

Phosphorus-Containing Derivatives (e.g., 4,6-Bis(diphenylphosphino)dibenzofuran)

- Structure: Diphenylphosphino (-PPh₂) groups at positions 4 and 4.

- Reactivity/Applications: Phosphino groups enable coordination chemistry, making these compounds ligands in catalysis (e.g., cross-coupling reactions). For example, 4,6-bis(diphenylphosphino)dibenzofuran is marketed for organometallic applications .

- Key Difference: Phosphino groups are electron-rich and nucleophilic, contrasting with the electron-withdrawing chloroacetyl groups, which may direct reactivity toward acylations or nucleophilic substitutions .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Degradation Behavior : Chlorinated dibenzofurans degrade slower than dioxins, with rates influenced by substitution patterns (). Chloroacetyl groups may enhance biodegradability due to hydrolytic cleavage of acetyl moieties, though steric effects could offset this advantage.

- Synthetic Utility: Brominated and phosphino derivatives are established in coupling reactions, while chloroacetyl analogs may serve as precursors for further functionalization (e.g., nucleophilic displacement of chloride).

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction begins with the activation of chloroacetyl chloride by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst coordinates to the carbonyl oxygen of chloroacetyl chloride, generating a reactive acylium ion. This electrophile attacks the electron-rich aromatic rings of dibenzofuran, preferentially substituting at the 2 and 8 positions due to the directing effects of the oxygen atom in the furan ring. The para and ortho positions relative to the oxygen are activated for electrophilic substitution, ensuring regioselective acylation.

Standard Reaction Conditions

The synthesis is typically conducted in anhydrous methylene chloride at temperatures maintained below 0°C during the initial stages to control exothermicity. After complete addition of reagents, the mixture is warmed to 25–40°C and stirred for 12–36 hours. Key parameters include:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Aluminum chloride (AlCl₃) |

| Solvent | Methylene chloride, benzene, or toluene |

| Temperature Range | -0°C to 40°C |

| Reaction Time | 12–36 hours |

| Acylating Agent | Chloroacetyl chloride (2.5 equivalents) |

The use of excess acylating agent (2.5 equivalents per dibenzofuran) ensures complete diacylation. Post-reaction workup involves quenching with ice-cold water, followed by extraction and recrystallization from ethanol to isolate the product.

Solvent and Catalyst Optimization

Alternative solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) have been explored, though methylene chloride remains preferred due to its compatibility with AlCl₃. Catalytic systems employing FeCl₃ or ZnCl₂ show reduced efficiency, with yields dropping by 15–20% compared to AlCl₃.

Alternative Synthesis Strategies

Halogenation-Acylation Sequential Approach

This two-step method involves initial chlorination of dibenzofuran followed by acylation. While less common, it offers improved regiocontrol in some cases:

-

Chlorination : Dibenzofuran is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine atoms at the 2 and 8 positions.

-

Acylation : The chlorinated intermediate undergoes nucleophilic acyl substitution with chloroacetic acid derivatives.

However, this route suffers from lower overall yields (40–50%) due to competing side reactions during chlorination.

Grignard Reagent-Mediated Synthesis

A patent describes a novel approach using Grignard reagents to functionalize dibenzofuran dinitriles. While originally designed for aminoalkyl derivatives, this method could theoretically be adapted for chloroacetyl groups:

-

Dinitrile Preparation : Dibenzofuran dicarboxylic acid is converted to a dinitrile via dehydration of the corresponding diamide.

-

Grignard Addition : A chloroacetyl-containing Grignard reagent (e.g., ClCH₂COMgBr) reacts with the dinitrile, followed by hydrolysis to yield the target compound.

This method remains speculative for this compound, as no experimental data confirm its efficacy.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Complexity | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | High (70–85%)* | Excellent | Moderate | High |

| Halogenation-Acylation | Moderate (40–50%) | Moderate | High | Low |

| Grignard-Mediated | Not reported | Theoretical | Very High | Limited |

*Yields depend on solvent purity and stoichiometric precision.

Critical Considerations in Process Optimization

Catalytic Promoters

The addition of sodium iodide (NaI) or potassium iodide (KI) enhances reaction rates in Friedel-Crafts acylation by facilitating halide exchange, particularly when using chloroacetyl chloride. Catalytic amounts (5–10 mol%) reduce reaction times by 30–40%.

Temperature Control

Maintaining sub-zero temperatures during the initial mixing phase prevents decomposition of the acylium ion. Gradual warming to 40°C ensures complete conversion without side product formation.

Q & A

Q. How can researchers optimize ring-opening reactions of this compound for synthetic applications?

- Methodological Answer : Investigate sodium-mediated ring-opening in aprotic solvents (e.g., THF) at 70°C. Monitor reaction progress via GC and optimize parameters (e.g., Na equivalents, reaction time) to maximize yield of products like o-phenylphenol derivatives. Post-reduction steps (e.g., catalytic hydrogenation) may further modify functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.